Self-consistent molecular-orbital calculations on borazines

Journal of the Chemical Society A: Inorganic, Physical, Theoretical Pub Date: DOI: 10.1039/J19660000235

Abstract

Calculations are presented of the positions of the electronic absorption bands in borazine and some substituted borazines using a semi-empirical method with a fixed set of starting data. The results agree quite well with experiment. The effects of substitution at boron or nitrogen on the π-electron distribution are discussed.

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